molecular formula C6H6O4 B13616082 (2S)-2-(furan-2-yl)-2-hydroxyacetic acid

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid

Cat. No.: B13616082
M. Wt: 142.11 g/mol
InChI Key: RTLDJXGEOSVJEX-YFKPBYRVSA-N
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Description

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid is an organic compound that features a furan ring attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones to form furans . The hydroxyacetic acid group can be introduced through various methods, including the reaction of furans with glyoxylic acid under acidic conditions .

Industrial Production Methods

Industrial production of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid may involve the use of catalysts to enhance the efficiency and yield of the reactions. For example, palladium or gold catalysts can be used to facilitate the cyclization of enyne acetates to form substituted furans . The subsequent introduction of the hydroxyacetic acid group can be achieved through controlled oxidation reactions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The hydroxyacetic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to various biological effects. The hydroxyacetic acid group can participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Similar structure but lacks the hydroxyacetic acid group.

    2-(furan-2-yl)ethanol: Contains a furan ring and an alcohol group instead of the hydroxyacetic acid group.

    2-bromofuran: A halogenated derivative of furan.

Uniqueness

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the furan ring and the hydroxyacetic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)/t5-/m0/s1

InChI Key

RTLDJXGEOSVJEX-YFKPBYRVSA-N

Isomeric SMILES

C1=COC(=C1)[C@@H](C(=O)O)O

Canonical SMILES

C1=COC(=C1)C(C(=O)O)O

Origin of Product

United States

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